![molecular formula C23H29N3O B14199833 (4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone CAS No. 918501-09-4](/img/structure/B14199833.png)
(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a pyridine ring through a methanone linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a piperidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated piperidine compound.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage through a condensation reaction between the piperidine and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Applications De Recherche Scientifique
(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors and enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Palladium(II) acetate: A palladium compound used as a catalyst in organic synthesis.
Uniqueness
(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound is studied for its potential therapeutic applications and interactions with biological targets. Additionally, its complex structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
918501-09-4 |
|---|---|
Formule moléculaire |
C23H29N3O |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
(4-phenylpiperidin-1-yl)-[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C23H29N3O/c27-23(26-16-10-21(11-17-26)20-4-2-1-3-5-20)22-8-14-25(15-9-22)18-19-6-12-24-13-7-19/h1-7,12-13,21-22H,8-11,14-18H2 |
Clé InChI |
NRNKMZSPMOGETQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3CCN(CC3)CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


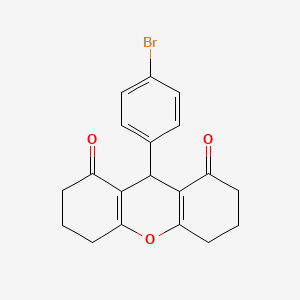
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)

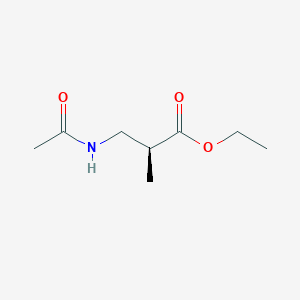
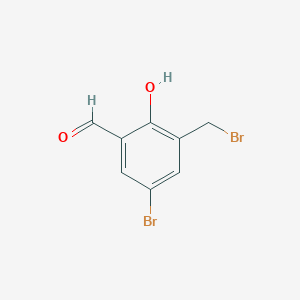

![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)
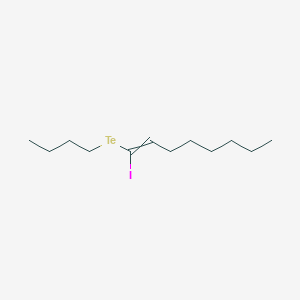
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
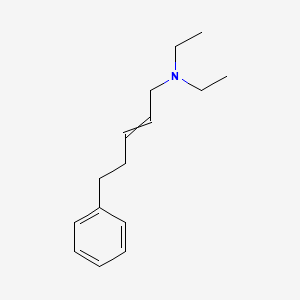
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
